1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14Cl2N4 |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-10-6(8-7)4-5(2)9-10;;/h4,8H,3,7H2,1-2H3;2*1H |
InChI Key |
WYRCNOPRPWXOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NN.Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethyl 5 Hydrazino 3 Methyl 1h Pyrazole and Its Analogs
Cyclocondensation Strategies Utilizing Hydrazine (B178648) Derivatives
The most fundamental and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine derivative. nih.govyoutube.com This approach, often referred to as the Knorr pyrazole synthesis, offers a direct route to the pyrazole core. youtube.comyoutube.com
Synthesis from 1,3-Dicarbonyl Compounds and β-Ketoesters
The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic and straightforward method for forming polysubstituted pyrazoles. nih.govmdpi.com The initial synthesis of substituted pyrazoles was reported by Knorr in 1883, where the reaction of a β-diketone with a hydrazine derivative yielded a mixture of two regioisomers. nih.gov
β-Ketoesters are also common starting materials for pyrazole synthesis. bookbin.com Their reaction with hydrazines typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form a pyrazolone (B3327878). youtube.com The pyrazolone can exist in tautomeric forms, with the pyrazole form often being more stable. youtube.com The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the β-ketoester and the hydrazine. bookbin.com For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) produces 3-methyl-1-phenylpyrazol-5-one. orientjchem.org
The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers, depending on which nitrogen of the hydrazine attacks which carbonyl group. mdpi.com The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine. nih.gov
| 1,3-Dicarbonyl/β-Ketoester | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| β-Diketone | Hydrazine derivatives | Mixture of two regioisomeric pyrazoles | nih.gov |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenylpyrazol-5-one | orientjchem.org |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | mdpi.com |
Influence of Reaction Conditions, Catalysts, and Solvents on Product Yield and Selectivity
Reaction conditions, including the choice of catalyst and solvent, play a pivotal role in determining the yield and regioselectivity of pyrazole synthesis. benthamdirect.comnih.gov While some reactions can proceed without a catalyst, the use of one is often necessary to drive the reaction to completion. mdpi.com
Catalysts: A variety of catalysts have been employed to facilitate pyrazole synthesis. These range from simple acids and bases to more complex metal-based catalysts.
Acid Catalysis: Acid catalysts are commonly used in Knorr pyrazole synthesis. jetir.org For example, a catalytic amount of acid at room temperature can lead to high yields of 3,5-disubstituted pyrazoles from activated 1,3-diketones and hydrazine without the need for a solvent. dergipark.org.tr
Lewis Acids: Lewis acids like lithium perchlorate (B79767) have been shown to be effective catalysts. mdpi.com Silver catalysts have been used in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com
Green Catalysts: In line with the principles of green chemistry, there is a growing interest in using environmentally benign catalysts. Ammonium chloride is an example of a readily available, inexpensive, and non-toxic catalyst used for the synthesis of 3,5-dimethyl pyrazole. jetir.org
Solvents: The choice of solvent can significantly impact the reaction outcome.
Protic vs. Aprotic Solvents: The cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones has been found to give better results in aprotic dipolar solvents compared to the commonly used polar protic solvents like ethanol (B145695). nih.gov
Green Solvents: Water and ethanol are considered green solvents and have been successfully used in pyrazole synthesis. nih.gov Microwave irradiation in combination with a water-ethanol mixture has been used for the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is a key aspect of green chemistry. benthamdirect.com This approach not only reduces environmental impact but can also lead to improved reaction rates and yields.
| Catalyst | Solvent | Key Finding | Reference |
|---|---|---|---|
| Acid (catalytic amount) | Solvent-free | High yields of 3,5-disubstituted pyrazoles at room temperature. | dergipark.org.tr |
| Lithium perchlorate | Ethylene glycol | Good to excellent yields of 1,3,5-substituted pyrazoles at room temperature. | mdpi.com |
| Ammonium chloride | Ethanol | Sustainable synthesis of 3,5-dimethyl pyrazole. | jetir.org |
| None | Aprotic dipolar solvent | Better results for cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones compared to ethanol. | nih.gov |
| l-tyrosine | H2O–ethanol (microwave) | Efficient four-component synthesis of pyrano[2,3-c]pyrazole derivatives. | nih.gov |
Functional Group Interconversion and Derivatization Approaches to Access the Core Structure
Besides direct cyclocondensation, the target pyrazole structure can be accessed through the modification of a pre-existing pyrazole ring. This often involves the introduction or alteration of functional groups at specific positions.
Hydrazinolysis of Ester Precursors (e.g., pyrazole-carboxylates)
A common strategy for introducing a hydrazino group onto a pyrazole ring is through the hydrazinolysis of a corresponding ester precursor, such as a pyrazole-carboxylate. This reaction involves treating the pyrazole ester with hydrazine hydrate, which displaces the alkoxy group of the ester to form the desired hydrazide. This method is particularly useful for synthesizing pyrazole-carboxylic acid hydrazides. google.comnih.gov
Strategies for N-Alkylation and Pyrazole Ring Formation
The introduction of an alkyl group, such as an ethyl group, onto a nitrogen atom of the pyrazole ring is a crucial step in the synthesis of compounds like 1-Ethyl-5-hydrazino-3-methyl-1H-pyrazole. N-alkylation of pyrazoles can be achieved through various methods. mdpi.comsemanticscholar.org
The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a significant consideration, as it can lead to a mixture of two regioisomers. mdpi.com The outcome is influenced by factors such as the reaction conditions (neutral or basic), the nature of the alkylating agent and solvent, and the electronic and steric effects of the substituents on the pyrazole ring. publish.csiro.au In basic media, where the pyrazole anion is the reactive species, electron-withdrawing groups tend to direct alkylation to the more distant nitrogen, while electron-releasing groups favor the adjacent nitrogen. publish.csiro.au
Recent advancements have focused on developing more selective and milder N-alkylation methods. These include:
Acid-Catalyzed Alkylation: A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst provides a route to N-alkyl pyrazoles, offering an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org
Magnesium-Catalyzed Alkylation: A highly regioselective Mg-catalyzed alkylation of 3-substituted pyrazoles has been developed to furnish N2-alkylated products. thieme-connect.com
Enzymatic Alkylation: Engineered enzymes have been shown to catalyze the selective N-alkylation of pyrazoles with simple haloalkanes, achieving excellent regioselectivity. nih.gov
Emerging and Sustainable Synthetic Protocols for Pyrazoles
The field of synthetic chemistry is increasingly moving towards greener and more sustainable practices. nih.govpublish.csiro.auresearchgate.netresearchgate.net This trend is also evident in the synthesis of pyrazoles, with a focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources. benthamdirect.comnih.gov
Key sustainable approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.gov
Ultrasonic-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. benthamdirect.com
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, are highly atom-economical and efficient. nih.gov Four-component reactions have been used for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.govnih.gov
Use of Green Catalysts and Solvents: As discussed earlier, the use of environmentally friendly catalysts and solvents is a cornerstone of green pyrazole synthesis. benthamdirect.comnih.gov
These emerging protocols not only align with the principles of sustainable chemistry but also often provide practical advantages in terms of efficiency and operational simplicity. nih.gov
Regiochemical and Stereochemical Control in Compound Synthesis
The synthesis of pyrazole derivatives, including this compound and its analogs, often presents significant challenges in controlling regiochemistry and, where applicable, stereochemistry. The substitution pattern on the pyrazole ring is crucial for the compound's biological activity and chemical properties. Therefore, developing synthetic methodologies that afford specific regioisomers in high yields is a primary focus of research in this field.
The Knorr pyrazole synthesis, a classical and widely used method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. When an unsymmetrical β-dicarbonyl and a substituted hydrazine are used, the reaction can potentially yield two different regioisomers. The regiochemical outcome is influenced by several factors, including the nature of the substituents on both reactants, the reaction conditions, and the solvent employed.
For the synthesis of a 1,3,5-trisubstituted pyrazole like this compound, a key precursor would be a 1,3-dicarbonyl compound reacting with ethylhydrazine. The regioselectivity of this condensation is a critical step. Research has shown that the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), can significantly enhance regioselectivity in favor of one isomer over the other, compared to polar protic solvents like ethanol. organic-chemistry.org For instance, the condensation of 1,3-diketones with arylhydrazines at room temperature in DMAc has been reported to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and in good yields, ranging from 59% to 98%. organic-chemistry.orgmdpi.com
Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been demonstrated to dramatically increase the regioselectivity in pyrazole formation. acs.orgconicet.gov.ar In the reaction of a 1,3-diketone with methylhydrazine, switching the solvent from ethanol to HFIP can change the isomeric ratio significantly, favoring the desired product. conicet.gov.ar
The following table illustrates the effect of the solvent on the regioselectivity of a typical pyrazole synthesis:
| Diketone Reactant | Hydrazine Reactant | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | 1 : 1.8 | ~100 | conicet.gov.ar |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | 85 : 15 | ~100 | conicet.gov.ar |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | 97 : 3 | ~100 | conicet.gov.ar |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 1 : 1 | 85 | organic-chemistry.org |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | DMAc | > 95 : 5 | 92 | organic-chemistry.org |
Isomer A corresponds to the 1,5-disubstituted pyrazole and Isomer B to the 1,3-disubstituted pyrazole.
In addition to solvent effects, catalysts can play a crucial role in controlling both regioselectivity and stereoselectivity. For instance, in the synthesis of N-carbonylvinylated pyrazoles through the aza-Michael addition of pyrazoles to conjugated carbonyl alkynes, the presence of silver carbonate (Ag₂CO₃) can switch the stereoselectivity of the product. nih.govmdpi.com While Ag₂CO₃-free reactions yield thermodynamically stable (E)-N-carbonylvinylated pyrazoles, its presence facilitates the formation of the (Z)-isomers in good yields. nih.govmdpi.com This level of control is vital when the subsequent functionalization of the pyrazole core depends on the stereochemistry of its substituents.
Detailed research findings have also highlighted the regioselective synthesis of variously substituted pyrazoles through other advanced methodologies. One-pot syntheses, starting from terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines, have been reported to produce 3,5-substituted pyrazoles with high regioselectivity in good yields (68–99%). nih.gov Similarly, 1,3-dipolar cycloaddition reactions of ethyl diazoacetate with α-methylene carbonyl compounds can lead to pyrazoles with excellent regioselectivity. nih.gov
The table below summarizes findings on the regioselective synthesis of pyrazole analogs, providing insights into the conditions that favor the formation of specific isomers.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product Regioisomer | Yield (%) | Reference |
| 1,3-Diketones | Arylhydrazines | DMAc, room temp | 1-Aryl-3,4,5-substituted pyrazole | 59-98 | organic-chemistry.org |
| Terminal Alkynes | Aromatic Aldehydes, Hydrazines | I₂ | 1,3-Disubstituted pyrazole | 68-99 | nih.gov |
| Pyrazoles | Conjugated Carbonyl Alkynes | Ag₂CO₃ | (Z)-N-carbonylvinylated pyrazole | Good | nih.gov |
| Pyrazoles | Conjugated Carbonyl Alkynes | None | (E)-N-carbonylvinylated pyrazole | Excellent | nih.gov |
| α-Benzotriazolylenones | Methyl/Phenylhydrazines | Basic medium | 1-Methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazole | 50-94 | nih.gov |
These examples underscore the importance of meticulous control over reaction parameters to achieve the desired regiochemical and stereochemical outcomes in the synthesis of complex pyrazole structures analogous to this compound.
Comprehensive Reactivity and Transformative Chemistry of 1 Ethyl 5 Hydrazino 3 Methyl 1h Pyrazole
Reactions Centered on the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) at the C5 position of the pyrazole (B372694) ring is a potent nucleophile and the primary site for a variety of chemical transformations. Its dual nitrogen atoms enable both simple condensation reactions and complex cyclizations to form fused heterocyclic systems.
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic chemistry. For 1-Ethyl-5-hydrazino-3-methyl-1H-pyrazole, the terminal amino group of the hydrazine moiety readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
The general mechanism for this reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate known as a hemiaminal. This intermediate then undergoes dehydration, typically under acidic or basic catalysis, to yield the stable C=N double bond of the hydrazone. Water is the sole byproduct of this condensation.
An analogous reaction has been reported for a closely related compound, ethyl 5-hydrazino-3-methyl-1H-pyrazole-4-carboxylate, which reacts with 3-formylchromone derivatives. nih.gov In this process, the hydrazine group condenses with the aldehyde function to yield the corresponding pyrazolyl-hydrazone derivative. nih.gov This highlights the general reactivity of the hydrazino-pyrazole scaffold in forming stable hydrazone linkages.
The true synthetic utility of this compound is demonstrated in its use as a synthon for building fused heterocyclic systems. The hydrazine group, often in conjunction with other functionalities, can react with various electrophilic partners to construct new rings fused to the pyrazole core.
Pyrazolo-triazines: Fused pyrazolo[5,1-c] organic-chemistry.orgjk-sci.comscribd.comtriazine systems can be synthesized from pyrazole precursors. One common method involves the cyclization of pyrazolylhydrazones. For instance, hydrazones derived from pyrazole-diazonium salts have been cyclized to form 4-amino-3-(2-pyridyl)pyrazolo[5,1-c] organic-chemistry.orgjk-sci.comscribd.comtriazines. researchgate.net Another approach involves reacting a 3-hydrazino-1,2,4-triazine with dicarbonyl compounds to afford pyrazolo-triazine derivatives. nih.gov Furthermore, pyrazolo[3,4-d] organic-chemistry.orgjk-sci.comconicet.gov.artriazines can be obtained through the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by the cyclization of the intermediate diazo compound. beilstein-journals.org
Pyrazolo-pyridazines: The synthesis of pyrazolo[3,4-b]pyridines, a class of pyrazolo-pyridazine isomers, frequently starts from 5-aminopyrazole derivatives, which can be accessed from their corresponding hydrazine precursors. mdpi.com The classical approach involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com The reaction proceeds by the initial attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the pyrazole ring nitrogen and subsequent dehydration to form the fused pyridine (B92270) ring. mdpi.com The regioselectivity of this reaction depends heavily on the relative electrophilicity of the two carbonyl groups in the dicarbonyl partner. mdpi.com For example, new pyrazolo[3,4-b]pyridine esters have been synthesized from 3-methyl-1-phenyl-1H-pyrazol-5-amine, which were then converted to hydrazides and hydrazones. nih.gov
Imidazo-pyrazoles: The construction of the imidazo[1,2-b]pyrazole scaffold is efficiently achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.govresearchgate.net This reaction utilizes a 5-aminopyrazole, an aldehyde, and an isocyanide. nih.gov The proposed mechanism involves the formation of a Schiff base between the aminopyrazole and the aldehyde, which is then attacked by the isocyanide to form a nitrilium intermediate. Subsequent intramolecular cyclization onto the pyrazole ring nitrogen yields the fused imidazo-pyrazole system. researchgate.net Another pathway involves the dehydration of 4-carboxyethyl-5-amino-pyrazoles with concentrated sulfuric acid to afford ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. nih.gov
Table 1: Cyclization Reactions to Form Fused Heterocycles
| Fused System | General Precursor(s) | Reaction Type | Representative Example |
|---|---|---|---|
| Pyrazolo-triazine | Pyrazolylhydrazone or Aminopyrazole derivative | Intramolecular Cyclization / Diazotization-Cyclization | Cyclization of pyrazole-3-diazonium salt-derived hydrazones to yield pyrazolo[5,1-c] organic-chemistry.orgjk-sci.comscribd.comtriazines. researchgate.net |
| Pyrazolo-pyridazine | 5-Aminopyrazole + 1,3-Dicarbonyl Compound | Cyclocondensation (Gould-Jacobs type) | Reaction of 5-aminopyrazoles with β-ketoesters to form pyrazolo[3,4-b]pyridine derivatives. mdpi.com |
| Imidazo-pyrazole | 5-Aminopyrazole + Aldehyde + Isocyanide | Multicomponent Reaction (GBB-3CR) | One-pot synthesis of 1H-imidazo[1,2-b]pyrazoles from 5-aminopyrazoles, various aldehydes, and isocyanides. nih.govresearchgate.net |
Pyrazole Ring System Reactivity and Further Derivatization
Beyond the chemistry of the hydrazine substituent, the pyrazole ring itself is an electron-rich aromatic system capable of undergoing various substitution and modification reactions.
The reactivity of the pyrazole ring is dictated by the electronic nature of its atoms. The ring possesses three potentially nucleophilic positions (the two nitrogen atoms and C4) and two electrophilic positions (C3 and C5). nih.gov
Electrophilic Substitution: Pyrazole and its derivatives typically undergo electrophilic substitution at the C4 position. scribd.comrrbdavc.org This is because the intermediates formed by attack at C4 are more stable than those formed from attack at C3 or C5, which would place a positive charge on an already electron-deficient azomethine nitrogen. rrbdavc.org The presence of electron-donating groups, such as the ethyl group at N1, the methyl group at C3, and the hydrazino group at C5, further activates the pyrazole ring towards electrophilic attack, making the C4 position particularly susceptible. Common electrophilic substitution reactions include nitration (HNO₃/H₂SO₄), sulfonation (fuming H₂SO₄), and Vilsmeier-Haack formylation (POCl₃/DMF), all of which would be expected to yield the corresponding C4-substituted product. scribd.com
Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are inherently more electrophilic and can be susceptible to attack by nucleophiles. nih.gov While direct nucleophilic substitution on an unsubstituted ring is difficult, the presence of leaving groups at these positions facilitates such reactions. For the parent compound, nucleophilic attack could potentially target the C5 carbon, especially if the hydrazine group is transformed into a better leaving group.
The existing substituents on this compound can be chemically altered to create a diverse library of derivatives. The hydrazine group's reactivity, as detailed in section 3.1, is a primary example of this. Additionally, the alkyl groups can be targeted for modification. It has been noted that N-alkylated pyrazoles can undergo further reactions with alkyl halides to form N-1, N-2-dialkylpyrazolium salts. rrbdavc.org In some cases, alkyl groups themselves can be subject to nucleophilic substitution.
Elucidation of Reaction Mechanisms and Identification of Intermediates
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and achieving desired products, particularly with respect to regioselectivity.
The foundational Knorr synthesis of pyrazoles involves the acid-catalyzed reaction between a hydrazine and a 1,3-dicarbonyl compound. jk-sci.comyoutube.com The mechanism proceeds through the formation of an imine at one carbonyl, followed by an intramolecular attack from the second nitrogen onto the other carbonyl, cyclization, and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.comyoutube.com The regioselectivity of this reaction—determining which nitrogen of a substituted hydrazine attacks which carbonyl—is influenced by steric hindrance, the electronic nature of the substituents, and the solvent. conicet.gov.arnih.gov For instance, using fluorinated alcohols like TFE or HFIP as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from methylhydrazine and 1,3-diketones. conicet.gov.ar Similarly, the regiocontrolled synthesis of pyrazole carboxylates can be achieved by choosing between an arylhydrazine hydrochloride salt or the corresponding free base, which alters which nitrogen atom is the more potent nucleophile. acs.org
For the condensation of the hydrazine moiety with a carbonyl, the reaction proceeds via a tetrahedral hemiaminal intermediate which then eliminates water. researchgate.net
In the construction of fused rings, specific mechanisms have been proposed.
Pyrazolo[3,4-b]pyridines: The formation from 5-aminopyrazoles and 1,3-dicarbonyls follows a mechanism where the more nucleophilic exocyclic amino group attacks the more electrophilic carbonyl group first. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the remaining carbonyl, leading to the fused pyridine ring after dehydration. mdpi.com
Imidazo[1,2-b]pyrazoles (GBB Reaction): A plausible mechanism begins with the formation of an iminium ion from the aldehyde and the acid catalyst. The 5-aminopyrazole attacks this iminium ion to form an N,N-aminal intermediate. This intermediate is then attacked by the isocyanide, leading to a nitrilium ion which undergoes an intramolecular 5-exo-dig cyclization onto the pyrazole N1 atom, ultimately yielding the fused bicyclic product after tautomerization. researchgate.net
The identification of intermediates, such as pyrazolines formed during the synthesis of pyrazoles from α,β-unsaturated ketones, is key to understanding these multi-step transformations. nih.govbeilstein-journals.org These pyrazoline intermediates must then be oxidized to achieve the final aromatic pyrazole product. nih.gov
Table 2: Summary of Mechanistic Insights
| Reaction | Key Mechanistic Feature | Identified/Proposed Intermediate(s) | Controlling Factors |
|---|---|---|---|
| Hydrazone Formation | Nucleophilic addition followed by dehydration | Hemiaminal | pH (acid or base catalysis) |
| Pyrazole Synthesis (Knorr) | Regioselective cyclocondensation | Imine, Enamine, Pyrazoline | Reactant electronics, Sterics, Solvent (e.g., fluorinated alcohols) conicet.gov.ar |
| Imidazo[1,2-b]pyrazole Synthesis (GBB) | Multicomponent reaction via nitrilium ion | Iminium ion, N,N-aminal, Nitrilium ion | Nature of aldehyde, isocyanide, and catalyst researchgate.net |
| Pyrazolo[3,4-b]pyridine Synthesis | Cyclocondensation with regioselective initial attack | Enamine intermediate | Relative electrophilicity of dicarbonyl groups mdpi.com |
Spectroscopic and Diffraction Based Structural Elucidation of 1 Ethyl 5 Hydrazino 3 Methyl 1h Pyrazole and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1-ethyl-5-hydrazino-3-methyl-1H-pyrazole and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
The ¹H NMR spectrum of a 1-ethyl-3-methyl-1H-pyrazole derivative will exhibit characteristic signals corresponding to the protons of the ethyl group, the methyl group, the pyrazole (B372694) ring, and any substituents. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methyl group attached to the pyrazole ring will appear as a singlet. The single proton on the pyrazole ring will also appear as a singlet. The hydrazino group protons (-NH-NH2) may appear as broad singlets and their chemical shifts can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in a 1-ethyl-3-methyl-pyrazole derivative will give a distinct signal. The chemical shifts of the pyrazole ring carbons are particularly informative, with the carbon atom C5, bonded to two nitrogen atoms, typically appearing at a lower field compared to the other ring carbons. slideshare.net The signals for the ethyl and methyl carbons appear in the upfield aliphatic region. Theoretical calculations and experimental data on a range of pyrazole derivatives show that substituents can significantly influence the chemical shifts of the ring carbons. jocpr.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Pyrazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | - | CH₃ (ethyl): triplet, CH₂: quartet, CH₃ (ring): singlet, CH (ring): singlet | CH₃ (ethyl), CH₂ (ethyl), CH₃ (ring), C3, C4, C5, COOH |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | CH₃ (ethyl): 1.38 (t), CH₂: 4.38 (q), CH₃ (ring): 2.36 (s), CH (ring): 6.66 (s) | CH₃ (ethyl): 14.3, CH₂: 60.7, CH₃ (ring): 11.0, C3, C4, C5, COO |
| 3,5-dimethyl-1H-pyrazole | CDCl₃ | CH₃: 2.2 (s), CH: 5.8 (s), NH: 9.6 (br s) | C3/C5: 144.2, C4: 104.5, CH₃: 10.5 |
Note: Data for 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is presented generically as specific shifts were not found. Data for ethyl 5-methyl-1H-pyrazole-3-carboxylate and 3,5-dimethyl-1H-pyrazole are representative of typical shifts for such structures. slideshare.netsigmaaldrich.comnist.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial proximity of atoms within the molecule. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For a derivative of this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum would show a correlation between the C4 proton and the C4 carbon of the pyrazole ring, as well as correlations for each proton of the ethyl and methyl groups with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically over two or three bonds). rsc.org It is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, in pyrazole derivatives, HMBC correlations can be observed between the N-alkyl protons and the C5 and C3 carbons of the pyrazole ring, which is fundamental in assigning the regiochemistry of N-substituted pyrazoles. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of whether they are coupled through bonds. NOESY is instrumental in determining stereochemistry and the conformation of molecules. For example, a NOESY spectrum could show a correlation between the protons of the N-ethyl group and the protons of the C5 substituent, confirming their spatial closeness. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazino group typically appear in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the ethyl and methyl groups are observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring usually give rise to bands in the 1400-1600 cm⁻¹ region. nih.gov The C-N stretching vibrations of the pyrazole ring can be observed around 1290 cm⁻¹.
Raman spectroscopy provides complementary information. In some cases, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the N-N stretch of a hydrazine (B178648) moiety can be observed in both IR and Raman spectra. nih.gov
Table 2: General Infrared Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydrazino (N-H) | Stretching | 3300 - 3500 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Pyrazole Ring (C=N, C=C) | Stretching | 1400 - 1600 |
| Pyrazole Ring (C-N) | Stretching | ~1290 |
| Pyridine (B92270) Ring | C-H out-of-plane bending | 700 - 900 |
Note: These are general ranges and the exact positions of the bands will depend on the specific substitution pattern of the molecule. nih.govnih.govaps.org
Mass Spectrometric Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.
The fragmentation of pyrazole rings under electron ionization (EI) has been studied. researchgate.net The molecular ion peak is often prominent. Common fragmentation pathways for pyrazole derivatives involve the cleavage of the N-N bond, loss of substituents, and ring fragmentation. For a this compound derivative, one might expect to see fragmentation corresponding to the loss of the ethyl group, the hydrazino group, or other substituents.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a pyrazole derivative is characterized by absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the substituents on the pyrazole ring and the solvent used. For example, studies on pyrazole azo dyes have shown absorption maxima in the range of 216-359 nm, corresponding to the pyrazole chromophore and the azo group. nih.gov The absorption spectra of pyrazole derivatives can be complex, and computational methods are often employed to aid in the assignment of the observed electronic transitions. nih.govresearchgate.net
X-ray Crystallography for Definitive Structural Determination
While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. lookchem.com For a derivative of this compound that forms suitable crystals, X-ray crystallography can definitively establish the connectivity of the atoms, the geometry of the pyrazole ring, and the conformation of the substituents. nih.govnih.gov
Elemental Analysis as a Characterization Tool
Elemental analysis is a fundamental and long-established technique in chemical characterization, providing quantitative information about the elemental composition of a sample. In the structural elucidation of novel compounds like this compound and its derivatives, elemental analysis serves as a crucial checkpoint to confirm the empirical formula. This technique is typically used in conjunction with spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide a comprehensive characterization of the synthesized molecules. slideshare.netijtsrd.comnih.gov
The principle of elemental analysis is straightforward: a sample of the compound is combusted in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. These experimentally found percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the proposed structure.
For this compound, the molecular formula is C6H12N4. The theoretical elemental composition can be calculated as follows:
Carbon (C): (6 * 12.01) / 140.17 * 100% = 51.41%
Hydrogen (H): (12 * 1.01) / 140.17 * 100% = 8.63%
Nitrogen (N): (4 * 14.01) / 140.17 * 100% = 39.96%
In many research articles describing the synthesis of new pyrazole derivatives, the results of elemental analysis are presented in a concise format, often alongside the results of other characterization techniques. researchgate.net For instance, the data is typically reported as: "Anal. Calcd for C6H12N4: C, 51.41; H, 8.63; N, 39.96. Found: C, 51.xx; H, 8.xx; N, 39.xx." A close match between these values would lend significant support to the successful synthesis of this compound.
The following interactive data tables showcase the theoretical elemental composition for this compound and some of its related derivatives. In a research context, these calculated values would be compared against experimental results.
Table 1: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 51.41 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 8.63 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 39.96 |
| Total | 140.17 | 100.00 |
Table 2: Theoretical Elemental Analysis of 1-Ethyl-3-methyl-1H-pyrazol-5-amine
Molecular Formula: C6H11N3 uni.lu
| Element | Symbol | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 57.57 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 8.88 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 33.55 |
| Total | 125.20 | 100.00 |
Table 3: Theoretical Elemental Analysis of this compound Hydrochloride
Molecular Formula: C6H13ClN4 chembk.com
| Element | Symbol | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 40.79 |
| Hydrogen | H | 1.01 | 13 | 13.13 | 7.44 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.08 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 31.74 |
| Total | 176.68 | 100.00 |
The utility of elemental analysis is particularly evident when distinguishing between closely related compounds, such as a free base and its corresponding salt (as seen in Tables 1 and 3), or an amine versus a hydrazine derivative (as seen in Tables 1 and 2). The presence and percentage of chlorine in the hydrochloride salt, for example, is a clear differentiator. Similarly, the difference in the nitrogen and hydrogen percentages between the hydrazine and amine derivatives provides a clear analytical distinction.
Theoretical and Computational Chemistry of 1 Ethyl 5 Hydrazino 3 Methyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to investigate pyrazole (B372694) derivatives. purkh.comnih.gov DFT, particularly with hybrid functionals like B3LYP, is popular for its balance of computational cost and accuracy in determining electronic structures and energies. nih.govderpharmachemica.com Ab initio methods, while more computationally demanding, can offer higher accuracy. These computational tools are used to model the properties discussed in the following sections. purkh.com
The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a local minimum on the potential energy surface. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule. For pyrazole derivatives, DFT methods have been shown to produce geometrical parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
For instance, a DFT study on (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a related pyrazole, demonstrated a close match between the calculated and experimentally determined structures. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov While a specific optimized structure for 1-Ethyl-5-hydrazino-3-methyl-1H-pyrazole is not available in the cited literature, the table below illustrates typical optimized geometric parameters that would be obtained from such a calculation, using a representative pyrazole derivative as an example.
Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative Data presented is for illustrative purposes based on related compounds.
Once the molecular geometry is optimized, computational methods can predict various spectroscopic properties. Calculating harmonic vibrational frequencies is particularly common, as it allows for the prediction of an infrared (IR) spectrum. derpharmachemica.com These theoretical spectra are crucial for interpreting experimental results and confirming the presence of specific functional groups. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve the correlation. mdpi.com
Studies on pyrazole derivatives show a strong agreement between scaled theoretical vibrational frequencies and those observed experimentally using FT-IR spectroscopy. researchgate.netresearchgate.net For this compound, key vibrational modes would include N-H stretching from the hydrazino group, C-H stretching from the ethyl and methyl groups, and various C=N, C-N, and N-N stretching and bending modes within the pyrazole ring.
Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative Data presented is for illustrative purposes based on related compounds.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. asrjetsjournal.org The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate different charge regions: areas of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net
For a molecule like this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazole ring and the terminal amino group of the hydrazino substituent, identifying them as the primary sites for interaction with electrophiles, such as protonation. Conversely, the hydrogen atoms of the hydrazino group would exhibit positive potential, making them potential sites for hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). youtube.com The LUMO is the innermost orbital without electrons, and its energy level indicates the molecule's ability to accept electrons (its electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule helps to pinpoint the specific atoms involved in electron donation and acceptance during a reaction. researchgate.net
Investigation of Tautomeric Forms and Equilibria (e.g., keto-enol tautomerism in pyrazolones, annular tautomerism)
Pyrazoles substituted at the 3(5) positions can exist as a mixture of tautomers, which are isomers that readily interconvert, most commonly through the migration of a proton. purkh.combeilstein-journals.org This is known as annular tautomerism, where the N-H proton can reside on either of the two ring nitrogen atoms. For this compound, side-chain tautomerism involving the hydrazino group is also possible.
Computational chemistry is a powerful tool for studying these equilibria. nih.gov By calculating the total electronic energies (ΔE) and Gibbs free energies (ΔG) of all possible tautomers, researchers can predict their relative stabilities and determine which form is likely to predominate under different conditions (e.g., in the gas phase or in various solvents). researchgate.netnih.gov Studies on substituted pyrazoles have shown that the nature of the substituents significantly influences the tautomeric preference; electron-donating groups and electron-withdrawing groups can stabilize different forms. researchgate.net The presence of solvent molecules, particularly water, can also dramatically lower the energy barriers for proton transfer between tautomers by forming hydrogen-bonded bridges. nih.gov
Computational Mechanistic Studies of Reactions Involving the Compound
Beyond static properties, computational methods like DFT are extensively used to elucidate the mechanisms of chemical reactions. acs.org This involves mapping the entire reaction coordinate from reactants to products, identifying any intermediates and, crucially, locating the transition state structures. rsc.org The transition state represents the highest energy point along the reaction pathway, and the energy difference between it and the reactants is the activation energy, which governs the reaction rate.
For pyrazoles, a common synthetic route is the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov Recent computational and experimental studies on this reaction have revealed that the mechanism can be far more complex than initially thought, sometimes involving unexpected intermediates and autocatalytic pathways. rsc.org By modeling these pathways, chemists can gain a deeper understanding of factors like regioselectivity, where unsymmetrical starting materials can lead to different isomeric products. rsc.orgnih.gov Such studies are essential for optimizing reaction conditions to favor the formation of a desired product like this compound.
Table of Mentioned Chemical Compounds
Based on a comprehensive search for scientific literature, there is currently insufficient specific information available in the public domain to generate a detailed article on the coordination chemistry of the compound “this compound” according to the requested outline.
The search for design, synthesis, characterization, supramolecular architectures, and catalytic applications of metal complexes derived specifically from this compound as a ligand did not yield dedicated research findings. While the field of pyrazole-based ligands is extensive, and studies on various substituted pyrazoles, pyrazolones, and their hydrazone derivatives exist, the direct data required to accurately and thoroughly populate the subsections for this particular compound is not present in the available search results.
Therefore, to maintain scientific accuracy and adhere to the strict constraints of the prompt, the requested article cannot be generated at this time. An article built on generalized information from other pyrazole derivatives would not be scientifically accurate for the specific compound and would violate the instruction to focus solely on "this compound".
Strategic Applications of 1 Ethyl 5 Hydrazino 3 Methyl 1h Pyrazole in Advanced Organic Synthesis
Building Block for the Construction of Diverse Heterocyclic Scaffolds
The presence of a hydrazino group attached to the pyrazole (B372694) ring at the 5-position makes 1-Ethyl-5-hydrazino-3-methyl-1H-pyrazole a key intermediate for the synthesis of various fused heterocyclic systems. The hydrazine (B178648) moiety provides two adjacent nitrogen nucleophiles, which can readily participate in cyclization reactions with suitable electrophilic partners.
Synthesis of Novel Pyrazole-Fused Ring Systems (e.g., pyrazolo-triazoles, pyrazolo-pyridazines, imidazo-pyrazoles)
The strategic placement of the hydrazine group on the pyrazole ring allows for the regioselective synthesis of a variety of fused heterocycles. These reactions typically involve the condensation of the hydrazino-pyrazole with bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole core.
Pyrazolo-triazoles: The synthesis of pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazoles can be achieved through the reaction of 5-hydrazinopyrazoles with reagents that provide a one-carbon unit to complete the triazole ring. researchgate.netnih.govnih.gov For instance, the reaction with imidic acid esters or orthoesters can lead to the formation of the fused triazole system. While specific examples with this compound are not extensively documented, the general reactivity of 5-hydrazinopyrazoles suggests a similar synthetic pathway. researchgate.net
Pyrazolo-pyridazines: The construction of the pyrazolo[3,4-d]pyridazine scaffold can be accomplished by reacting hydrazinopyrazoles with 1,3-dicarbonyl compounds or their equivalents. umich.edu The hydrazine moiety of this compound can condense with the dicarbonyl compound to form the pyridazine (B1198779) ring. The reaction of pyrazole derivatives with various reagents to form pyrazolo[3,4-d]pyridazin-7-ones has been reported, highlighting the utility of pyrazole precursors in synthesizing these fused systems. umich.edu
Imidazo-pyrazoles: The synthesis of imidazo[1,2-b]pyrazoles typically proceeds from 5-aminopyrazoles. nih.govnih.govresearchgate.net While this compound possesses a hydrazino group, its chemical behavior can be harnessed in reactions analogous to those of aminopyrazoles, particularly in multicomponent reactions. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving an aminoazole, an aldehyde, and an isocyanide, is a powerful tool for the synthesis of imidazo-fused heterocycles. nih.gov The application of this methodology to precursors structurally similar to this compound suggests its potential as a building block for imidazo[1,2-b]pyrazole derivatives. rsc.org
Table 1: Synthetic Routes to Pyrazole-Fused Ring Systems
| Fused Heterocycle | General Reagents | Plausible Reaction Type |
|---|---|---|
| Pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazoles | Imidic acid esters, Orthoesters | Cyclocondensation |
| Pyrazolo[3,4-d]pyridazines | 1,3-Dicarbonyl compounds | Cyclocondensation |
| Imidazo[1,2-b]pyrazoles | α-Haloketones, Aldehydes/Isocyanides | Cyclocondensation, Multicomponent reaction |
Precursor for Complex Organic Molecules
Beyond the synthesis of fused heterocycles, this compound serves as a valuable precursor for more complex organic molecules. The reactivity of the hydrazine group allows for its conversion into other functional groups or for its use as a handle to introduce larger molecular fragments. For example, the hydrazine can be transformed into an azide, which can then participate in cycloaddition reactions, or it can be acylated to form hydrazides that can undergo further transformations. The pyrazole core itself can be functionalized through various reactions, adding to the molecular diversity that can be achieved from this starting material. enamine.net
Contributions to the Development of New Synthetic Reagents and Methodologies
The unique reactivity of this compound and related hydrazinopyrazoles contributes to the development of novel synthetic reagents and methodologies. The presence of both a pyrazole ring and a hydrazine moiety allows for the design of new synthons where these two components can act in concert to facilitate complex transformations.
For instance, the development of new multicomponent reactions that utilize hydrazinopyrazoles as one of the components can lead to the rapid and efficient synthesis of complex molecular architectures. Furthermore, the ability to functionalize both the pyrazole ring and the hydrazine group allows for the creation of a library of derivatives with tailored reactivity, which can be used to explore new chemical space and develop novel synthetic methods. The strategic use of such building blocks is crucial in modern organic synthesis for the efficient construction of molecules with potential applications in medicinal chemistry and materials science. beilstein-journals.org
Table 2: Potential Methodologies Involving this compound
| Methodology | Description | Potential Outcome |
|---|---|---|
| Multicomponent Reactions | One-pot reactions involving three or more reactants. | Rapid access to complex heterocyclic libraries. |
| Tandem Reactions | A sequence of two or more reactions where the subsequent reaction occurs at the functional group generated in the previous step. | Efficient construction of polycyclic systems. |
| Functional Group Interconversion | Transformation of the hydrazino group into other functionalities (e.g., azide, amine). | Increased synthetic versatility of the pyrazole scaffold. |
Concluding Remarks and Future Research Perspectives
Summary of Key Research Insights for 1-Ethyl-5-hydrazino-3-methyl-1H-pyrazole
Research on this compound has predominantly focused on its utility as a synthon, particularly in the creation of fused bicyclic heterocyclic systems. The most significant and widely documented application is its role as a key precursor in the synthesis of pyrazolo[5,1-c] zsmu.edu.uacas.orgnih.govtriazole derivatives.
The primary reaction involves the cyclocondensation of the hydrazino group of the pyrazole (B372694) with a suitable reagent to form the triazole ring. This transformation is a robust and versatile method for accessing the pyrazolo[5,1-c] zsmu.edu.uacas.orgnih.govtriazole scaffold. researchgate.net The general synthetic pathway involves the acylation of the pyrazolylhydrazine, followed by cyclization, which can be achieved using various activating agents like phosphorus oxychloride or thionyl chloride. researchgate.net
The resulting pyrazolo[5,1-c] zsmu.edu.uacas.orgnih.govtriazole compounds are of considerable industrial interest, primarily as dye and pigment products. researchgate.net These dyes are known for their specific spectral properties, including sharp absorption bands, which make them suitable for a variety of applications. The substituents on both the pyrazole and the newly formed triazole ring can be modified to fine-tune the color and other properties of the final dye molecule.
The research highlights the compound's role as a molecular building block. Its synthesis is typically achieved from foundational materials like ethyl acetoacetate (B1235776) and hydrazines, proceeding through intermediates to yield the target hydrazinopyrazole. jmchemsci.com The reactivity of the hydrazino group is the key to its synthetic utility, allowing for the construction of a second fused ring system. This has been the central theme of the research conducted on this compound to date.
Unexplored Research Avenues and Methodological Challenges
Despite its established role as a synthetic intermediate, several aspects of this compound's chemistry and properties remain largely unexplored.
Fundamental Physicochemical Characterization: There is a noticeable lack of comprehensive data on the fundamental physicochemical properties of the compound itself. Detailed studies on its solubility in various solvent systems, its thermal stability, and its full spectroscopic characterization beyond basic identification are not widely reported.
Kinetic and Mechanistic Studies: While the synthesis of derivatives is well-documented, detailed kinetic and mechanistic investigations of its cyclocondensation reactions are sparse. nih.govbeilstein-journals.org Understanding the precise reaction mechanisms, identifying intermediates, and studying the influence of catalysts and reaction conditions could lead to more efficient and selective synthetic protocols. jchemlett.com
Coordination Chemistry: The presence of multiple nitrogen atoms makes this compound a potential ligand for metal ions. The exploration of its coordination chemistry could lead to the development of novel metal complexes with interesting catalytic, magnetic, or optical properties. This remains a significant, unexplored avenue.
Direct Biological Activity Screening: The vast majority of biological studies focus on the derivatives synthesized from this compound, such as the resulting pyrazolotriazines or other fused systems. jmchemsci.commdpi.com The intrinsic biological activity of the parent compound itself, for instance, its potential antimicrobial or antifungal properties, has not been a focus of systematic investigation.
Methodological Challenges: A key challenge is the regioselectivity during synthesis. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers. nih.gov Developing more refined synthetic methods to control this selectivity for the specific this compound isomer is a continuing methodological challenge that could improve yield and purity.
The table below summarizes these unexplored areas.
| Research Area | Description of Gap | Methodological Challenge |
| Physicochemical Properties | Lack of in-depth data on solubility, thermal stability, and advanced spectroscopic properties. | Requires dedicated analytical studies beyond routine characterization. |
| Reaction Dynamics | Scarcity of kinetic and mechanistic studies for its key cyclization reactions. | Isolating and characterizing transient intermediates can be difficult. |
| Coordination Chemistry | The potential of the compound as a metal ligand is uninvestigated. | Predicting coordination modes and synthesizing stable, well-defined metal complexes. |
| Inherent Biological Activity | No systematic screening of the compound's own biological properties has been reported. | Differentiating the activity of the parent compound from its derivatives in biological systems. |
Potential for Further Academic and Industrial Innovation
The existing research provides a solid foundation for significant academic and industrial innovation. The potential applications derived from this compound are primarily linked to the properties of its derivatives.
Innovation in Dyes and Pigments: The most immediate area for industrial innovation is the development of novel dyes and pigments. researchgate.net By systematically varying the reactants used in the cyclocondensation step, a wide array of new pyrazolo[5,1-c] zsmu.edu.uacas.orgnih.govtriazole dyes can be created. Research could focus on synthesizing dyes with enhanced properties such as greater lightfastness, thermal stability, or specific absorption profiles for high-tech applications like optical data storage or specialized coatings.
Development of Functional Materials: Beyond traditional dyes, the fused heterocyclic systems derived from this compound could be explored for applications in materials science. The aromatic, electron-rich nature of pyrazolotriazines suggests potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components in chemosensors for detecting metal ions. mdpi.com
Agrochemical Research: Pyrazole-containing compounds are widely used in the agrochemical industry. acs.org Derivatives of this compound could be synthesized and screened for potential herbicidal, insecticidal, or fungicidal activities, opening a new branch of investigation for agricultural applications.
Medicinal Chemistry and Drug Discovery: Pyrazole and triazole rings are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com The pyrazolo[5,1-c] zsmu.edu.uacas.orgnih.govtriazine core has been investigated for various biological activities, including as potential anticancer agents. mdpi.com Systematic synthesis of libraries of derivatives from this compound could lead to the discovery of new lead compounds for drug development programs targeting a range of diseases. jmchemsci.comnih.gov
The potential innovations are summarized in the table below.
| Innovation Area | Potential Development | Relevant Field |
| Colorant Technology | Creation of high-performance dyes and pigments with superior stability and specific colors. | Dyes, Coatings, Inks |
| Materials Science | Design of novel organic materials for electronics, photonics, and sensor technology. | Organic Electronics, Chemosensors |
| Agrochemicals | Synthesis and screening of new compounds for crop protection. | Agriculture |
| Pharmaceuticals | Generation of compound libraries for screening against various therapeutic targets. | Medicinal Chemistry, Drug Discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
